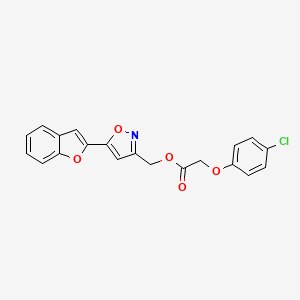

N-(5-(etiltio)-1,3,4-tiadiazol-2-il)-2-(quinazolin-4-iltio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

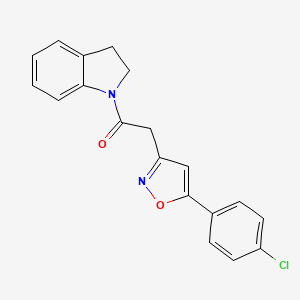

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, also known as ETQA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. ETQA is a heterocyclic compound that contains both thiadiazole and quinazoline moieties, which are known to have various biological activities.

Mecanismo De Acción

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. In infectious diseases, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis, leading to the inhibition of bacterial and fungal growth.

Biochemical and Physiological Effects

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neurons, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacteria and fungi, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been shown to inhibit cell wall synthesis and protein synthesis, leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various scientific research fields. However, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide for each specific application.

Direcciones Futuras

There are several future directions for research on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide, including the optimization of its synthesis method, the development of more potent analogs, and the identification of its molecular targets. In addition, further studies are needed to determine the optimal concentration and dosing regimen for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide in various scientific research fields. Finally, the potential applications of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide in clinical settings should be explored, including its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases.

Métodos De Síntesis

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves the reaction of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with 4-chloroquinazoline in the presence of potassium carbonate and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha mostrado propiedades antimicrobianas prometedoras. Los investigadores han investigado su eficacia contra diversas cepas bacterianas, incluyendo Mycobacterium tuberculosis y Mycobacterium bovis BCG . Se necesitan más estudios para explorar su potencial como un nuevo agente antimicrobiano.

Inhibición de la Oxidasa Citocromo bd

La oxidasa citocromo bd es una enzima esencial en la cadena respiratoria de Mycobacterium tuberculosis. Inhibir esta enzima interrumpe la producción de energía bacteriana y la supervivencia. N-(5-(etiltio)-1,3,4-tiadiazol-2-il)-2-(quinazolin-4-iltio)acetamida ha sido estudiado como un potente inhibidor de la oxidasa citocromo bd en Mycobacterium tuberculosis . Su mecanismo de acción y sus posibles aplicaciones terapéuticas requieren una mayor investigación.

Tratamiento de la Tuberculosis

Dada su actividad contra cepas de Mycobacterium tuberculosis, este compuesto tiene el potencial de ser un candidato a fármaco para el tratamiento de la tuberculosis. Los investigadores están explorando su eficacia, seguridad y farmacocinética en modelos preclínicos . Los ensayos clínicos pueden revelar su verdadero potencial en la lucha contra la tuberculosis.

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONWGOXRALHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2412495.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2412496.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)